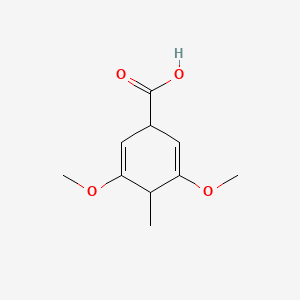
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a chemical compound with a complex structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Cyclization Reactions: Formation of the naphthalene core through cyclization reactions.
Functional Group Transformations: Introduction of the carboxamide group through reactions such as amidation.
Hydrogenation: Saturation of the rings to achieve the octahydro- configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Methanonaphthalene-1(2H)-carbonyl chloride, octahydro-
- 1,6-Methanonaphthalene-1(2H)-carbonyl bromide, octahydro-
Uniqueness
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is unique due to its specific functional groups and structural configuration
Conclusion
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Propiedades
Número CAS |
58432-96-5 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
tricyclo[5.3.1.03,8]undecane-3-carboxamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2,(H2,13,14) |
Clave InChI |
OAXXKHFZMFHVTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CCC2C(C1)(C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)




![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)





